methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate
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Overview
Description
Methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclohexylcarbonyl group attached to an amino group, which is further connected to a methylbenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid derivative and the carbonyl group of the cyclohexylcarbonyl chloride. The resulting product is then esterified using methanol and a suitable catalyst to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate
- Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 3-[(cyclohexylcarbonyl)amino]benzoate
Uniqueness: Methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate is unique due to the specific positioning of the cyclohexylcarbonyl and methyl groups on the benzoate structure. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-(cyclohexanecarbonylamino)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-13(16(19)20-2)9-6-10-14(11)17-15(18)12-7-4-3-5-8-12/h6,9-10,12H,3-5,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENKUOPYRBUQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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